molecular formula C24H26O B160554 2,4-Bis(1-methyl-1-phenylethyl)phenol CAS No. 2772-45-4

2,4-Bis(1-methyl-1-phenylethyl)phenol

Cat. No. B160554
CAS RN: 2772-45-4
M. Wt: 330.5 g/mol
InChI Key: FMUYQRFTLHAARI-UHFFFAOYSA-N
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Description

2,4-Bis(1-methyl-1-phenylethyl)phenol, also known as 2,4-bis(dimethylbenzyl)phenol, is a phenolic compound with the molecular formula C24H26O . It has a molecular weight of 330.4626 . This compound has been used in a variety of scientific research applications, including as a catalyst, a source of antioxidants, and a reagent in organic synthesis.


Molecular Structure Analysis

The structure of 2,4-Bis(1-methyl-1-phenylethyl)phenol is reported to have a torsion angle of 129.95(13)° for the C-C bond that connects the benzyl carbon to the phenol ring ortho to the OH group . More detailed structural information can be found in the 2D Mol file available on the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

2,4-Bis(1-methyl-1-phenylethyl)phenol is a solid at room temperature . It has a boiling point of 206 °C/15 mmHg and a melting point of 63-65 °C . The compound has a density of 1.1±0.1 g/cm3 and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The molecular structure of 2,4-bis(1-methyl-1-phenylethyl)phenol exhibits unique torsion angles and intermolecular interactions, particularly O—H⋯O and edge–face π bonding. These structural features may contribute to its chemical properties and potential applications in various fields such as materials science and organic synthesis (Bryan, 2000).

Apoptosis Induction and Anticancer Activity

2,4-bis(1-phenylethyl)phenol isolated from Clerodendrum thomsoniae has shown potential as a therapeutic candidate for breast cancer therapy. Its ability to induce apoptosis in human breast cancer cells suggests its potential in cancer research and treatment (Muhammed Ashraf et al., 2020).

Catalyst in Polymerization Processes

This compound has been utilized as a part of a novel ligand in the catalytic process for the polymerization of ε-caprolactone and l-lactide. This application is significant in the field of polymer chemistry, especially in the synthesis of biodegradable polymers (Liu et al., 2001).

Anti-Proliferative and Pro-Apoptotic Activities in Cancer Cells

A compound related to 2,4-bis(1-phenylethyl)phenol, derived from Cordyceps bassiana, exhibited strong anti-proliferative activity toward various cancer cell lines. This underscores its potential as a novel anti-cancer drug capable of inducing apoptosis and blocking cell survival signaling in cancer cells (Sung et al., 2016).

Antibacterial and Anticorrosion Activity

Schiff base ligands derived from 2,4-bis(1-phenylethyl)phenol have shown significant antibacterial activity against gram-negative bacteria like Escherichia coli. Additionally, these compounds exhibited anticorrosion properties, highlighting their potential in material science and microbiology (Shukla et al., 2020).

Safety And Hazards

This compound is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

2,4-bis(2-phenylpropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYQRFTLHAARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029241
Record name 2,4-Bis(1-methyl-1-phenylethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,4-Bis(1-methyl-1-phenylethyl)phenol

CAS RN

2772-45-4
Record name 2,4-Dicumylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2772-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Bis(1-methyl-1-phenylethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(1-methyl-1-phenylethyl)phenol
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Record name 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

This intermediate is made by reacting a mixture of 705.8 grams (7.5 moles) of phenol with 1772.7 grams (15 moles) of alpha-methylstyrene in the presence of 25.7 grams (0.135 moles) of p-toluenesulfonic acid monohydrate catalyst. This mixture is heated under nitrogen at 140° C. for 2.5 hours. The reaction mixture is cooled to 110° C. and 1125 ml of toluene is added. After washing the resulting solution at 80° C. with 750 ml of an aqueous solution of 37.5 grams of sodium carbonate and 75 grams of sodium chloride the organic phase is washed thrice with 1000 ml of aqueous sodium chloride solution; then dried over anhydrous sodium sulfate; filtered and vacuum distilled. The above-named product is obtained as the main fraction boiling at 172°-175° C./0.15-0.18 mm Hg in a yield of 1229.8 grams (49.6% of theory). The product melts at 63°-65° C.
Quantity
705.8 g
Type
reactant
Reaction Step One
Quantity
1772.7 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This intermediate was made by the general procedure of U.S. Pat. No. 2,714,120 by reacting a mixture of 705.8 grams (7.5 moles) of phenol with 1772.7 grams (15 moles) of α-methylstyrene in the presence of 25.7 grams (0.135 moles) of p-toluenesulfonic acid monohydrate catalyst. This mixture was heated under nitrogen at 140° C. for 2.5 hours. The reaction mixture was cooled to 110° C. and 1125 ml of toluene was added. After washing the resulting solution at 80° C. with 750 ml of an aqueous solution of 37.5 grams of sodium carbonate and 75 grams of sodium chloride, the organic phase was washed thrice with 1000 ml of aqueous sodium chloride solution; then dried over anhydrous sodium sulfate; filtered and vacuum distilled. The above-named product was obtained as the main fraction boiling at 172°-175° C./0.15-0.18 mm Hg in a yield of 1229.8 grams (49.6% of theory). The product melted 63° -65° C.
Quantity
705.8 g
Type
reactant
Reaction Step One
Quantity
1772.7 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
catalyst
Reaction Step One
Quantity
1125 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
JC Bryan - Acta Crystallographica Section C: Crystal Structure …, 2000 - scripts.iucr.org
The structure of the title compound, 2,4-bis(1-methyl-1-phenylethyl)phenol, C24H26O, was found to have a torsion angle of 129.95 (13) for the C—C bond that connects the benzyl …
Number of citations: 3 scripts.iucr.org
K Youn, JY Kim, H Yeo, EY Yun… - … Nutrition and Food …, 2012 - ncbi.nlm.nih.gov
Thirty-two different volatile oils were identified from Allomyrina dichotoma (A. dichotoma) larvae by gas chromatography/mass spectrometry (GC/MS). The major volatile components …
Number of citations: 33 www.ncbi.nlm.nih.gov
M Shaaban, MA Ghani, MY Issa - Biointerface Res. App …, 2022 - biointerfaceresearch.com
Corals are rich sources of secondary metabolites used as chemical defense compounds against predators. The production of diverse metabolites has characterized soft corals …
Number of citations: 5 biointerfaceresearch.com
HW Choi, SM Ahsan - The Plant Pathology Journal, 2022 - ncbi.nlm.nih.gov
To screen antagonistic fungi against plant pathogens, dual culture assay (DCA) and culture filtrate assay (CFA) were performed with unknown soil-born fungi. Among the different fungi …
Number of citations: 12 www.ncbi.nlm.nih.gov
SW Wachira - 2009 - 34.250.91.188
The African mosquito species Anopheles gambiae and An. funestus are ranked high among the world’s most efficient vectors of human malaria. Their juvenile stages develop in aquatic …
Number of citations: 5 34.250.91.188
M Shaaban, AZ Hassan, MM Soltan… - Medicinal Chemistry …, 2018 - Springer
Two naturally new cyclic urea and amide derivatives, [1,3]-diazepan-2-one (1) and (S)-1,4-diaza-cyclododecane-2,3-dion (2), were isolated from the organic extract of the sponge …
Number of citations: 6 link.springer.com
A Peralbo-Molina, M Calderón-Santiago… - Journal of breath …, 2016 - iopscience.iop.org
Exhaled breath condensate (EBC) is one of the less employed biofluids when searching for clinical markers, despite its non-invasive sampling and the potential relationship between its …
Number of citations: 40 iopscience.iop.org
SI Korfali, R Sabra, M Jurdi, RI Taleb - Archives of environmental …, 2013 - Springer
Toxic metals and phthalates are introduced in the manufacturing of plastic toys and modeling clays. In Lebanon, inexpensive plastic toys and modeling clays (sold in dollar stores) are …
Number of citations: 65 link.springer.com
R Judson, K Houck, M Martin, AM Richard… - Toxicological …, 2016 - academic.oup.com
Chemical toxicity can arise from disruption of specific biomolecular functions or through more generalized cell stress and cytotoxicity-mediated processes. Here, responses of 1060 …
Number of citations: 244 academic.oup.com
C Yang, N Liu, X Su, B Wei - Medicinal Plant, 2012 - search.proquest.com
[Objective] To analyze the chemical constituents of essential oils from Firmiana platanifolia (L. F) and provide reference for comprehensive utilization of F. platanifolia resources.[Method] …
Number of citations: 2 search.proquest.com

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